Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) is a complex organic compound with significant applications in biochemical research and industrial processes. Its molecular formula is , and it is classified as a glycoside due to the presence of multiple hydroxymethyl groups and a methoxy group attached to an oxane ring. This compound is recognized for its potential as a substrate in various biochemical reactions, particularly in the synthesis of long-chain alkyl glucosides, which are important in surfactant production and other applications.
The synthesis of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) can be achieved through several methods:
The reaction conditions for methanolysis generally require controlled temperature and pressure to optimize yield and minimize by-products. The enzymatic approach often operates under milder conditions, making it more environmentally friendly.
The molecular structure of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) features a pyranose ring with hydroxymethyl and methoxy substituents. The compound's structural formula can be represented as follows:
COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)OThese structural details indicate the compound's potential for forming hydrogen bonds due to the presence of multiple hydroxyl groups.
Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, oxidation typically requires careful control of temperature to prevent over-oxidation.
The mechanism of action for Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) primarily involves its role as a substrate in enzymatic reactions. It participates in glycosylation processes where it acts as a donor for glycosidic bond formation. The hydroxymethyl groups enhance its reactivity by providing sites for further chemical modifications.
Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) has diverse applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: